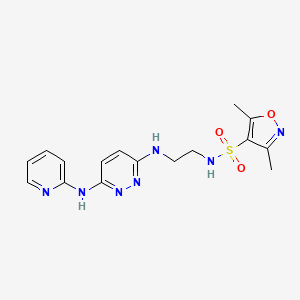

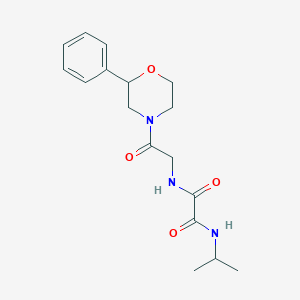

![molecular formula C18H16N4S B2931824 N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine CAS No. 385786-25-4](/img/structure/B2931824.png)

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine” is a complex organic compound. It belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like FT-IR, 1H-NMR, and ESI-MS . Unfortunately, the specific molecular structure analysis for “N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine” is not available in the retrieved papers.Scientific Research Applications

Quantum Chemical Analysis

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine, as part of the broader class of N-(pyridin-2-yl)thiazol-2-amines, exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals six competitive isomeric structures with a relative energy difference of around 4 kcal/mol. Some of these isomers demonstrate a distinct electron donating property, highlighting the versatility of this chemical functional unit in various therapeutic applications (Bhatia, Malkhede & Bharatam, 2013).

Synthesis of Fused Heterocyclic Compounds

This compound serves as a foundation for synthesizing diverse fused heterocyclic compounds. It is used in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition process, offering a direct and regioselective pathway to produce imidazo-fused heteroaromatics. This method tolerates significant structural variations and accommodates sensitive functional groups, essential for pharmaceutical applications (Garzón & Davies, 2014).

Bioactivity and Crystallography Studies

N-(pyridin-2-yl)thiazol-2-amines are also crucial in synthesizing compounds with potential bioactivities, such as antitumor, antifungal, and antibacterial properties. These compounds, characterized by their unique crystallographic structures, have shown significant theoretical physical and chemical properties, hinting at their biological activity against various diseases (Titi et al., 2020).

Metal-Free Synthesis Approach

These compounds are synthesized using a metal-free approach, highlighting their biocompatibility and environmental friendliness. This synthesis involves oxidative C–S bond formation strategies, making it a valuable method in green chemistry (Mariappan et al., 2016).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that Oprea1_773317 might interact with its targets in a similar way, leading to changes in cell cycle progression and cellular structure.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Oprea1_773317 might affect a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The systemic exposure to indole derivatives has been found to increase in an approximately dose-proportional manner . This suggests that Oprea1_773317 might have similar ADME properties, which could impact its bioavailability.

Result of Action

Based on the potential activities of indole derivatives, it can be inferred that oprea1_773317 might have a broad range of effects, including antiviral, anti-inflammatory, and anticancer effects, among others .

Action Environment

It is known that environmental and lifestyle exposures to various contaminants can mediate increased oxidative stress in the male reproductive tract, with associated increased dna damage and epigenetic modification . These mechanisms could potentially influence the action of Oprea1_773317.

properties

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S/c1-12-16(13-6-2-3-7-14(13)21-12)17(15-8-4-5-9-19-15)22-18-20-10-11-23-18/h2-11,17,21H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDQCPMEMVEYAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

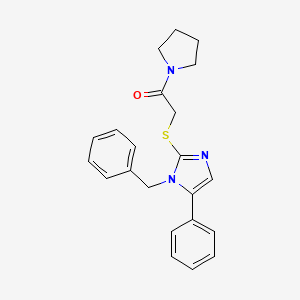

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2931742.png)

![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

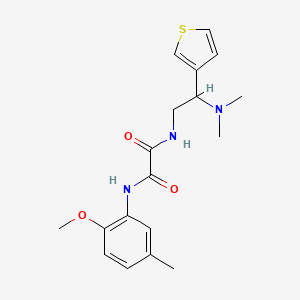

![methyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B2931750.png)

![N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2931752.png)

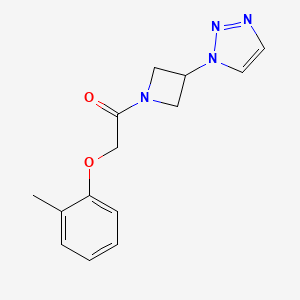

![5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2931753.png)

![4-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B2931758.png)

![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2931759.png)